molecular formula C15H23BN2O3 B13928453 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole

Cat. No.: B13928453
M. Wt: 290.17 g/mol
InChI Key: AYPIILJQJRAZMM-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole is an organic compound with the molecular formula C10H17BN2O2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Preparation Methods

The synthesis of 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methylpyrazole and pinacol boronate ester.

    Borylation Reaction: The key step involves the borylation of 1-methylpyrazole using pinacol boronate ester in the presence of a palladium catalyst.

    Purification: The product is then purified through recrystallization or chromatography to obtain the final compound with high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to release the final product .

Comparison with Similar Compounds

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole can be compared with other boronic esters, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain contexts.

Properties

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-6-7-19-13(8-12)11-9-17-18(5)10-11/h8-10,13H,6-7H2,1-5H3

InChI Key

AYPIILJQJRAZMM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(OCC2)C3=CN(N=C3)C

Origin of Product

United States

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